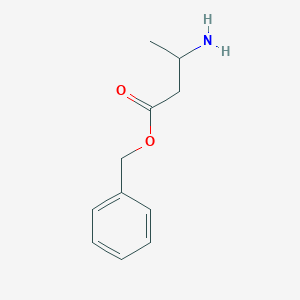
1,4-Dibromo-2-éthylbenzène
Vue d'ensemble
Description
1,4-Dibromo-2-ethylbenzene: is an organic compound with the molecular formula C₈H₈Br₂ . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an ethyl group is substituted at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
1,4-Dibromo-2-ethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of 1,4-Dibromo-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .
Mode of Action
The interaction of 1,4-Dibromo-2-ethylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The biochemical pathway affected by 1,4-Dibromo-2-ethylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the benzene ring .
Result of Action
The result of the action of 1,4-Dibromo-2-ethylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom on the benzene ring is replaced with an electrophile .
Action Environment
The action of 1,4-Dibromo-2-ethylbenzene can be influenced by various environmental factors. For instance, the presence of other substances that can act as bases may affect the rate of the second step of the electrophilic aromatic substitution reaction . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemical species in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethylbenzene using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction typically proceeds as follows: [ \text{C₆H₅CH₂CH₃} + 2\text{Br₂} \rightarrow \text{C₆H₄Br₂CH₂CH₃} + 2\text{HBr} ]
Industrial Production Methods: Industrial production of 1,4-dibromo-2-ethylbenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibromo-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of compounds like 1,4-dihydroxy-2-ethylbenzene.
Oxidation: Formation of 1,4-dibromo-2-ethylbenzoic acid.
Reduction: Formation of 2-ethylbenzene.
Comparaison Avec Des Composés Similaires
1,4-Dibromobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1,2-Dibromo-4-ethylbenzene: Has bromine atoms at different positions, leading to different reactivity and product distribution.
1,4-Dichloro-2-ethylbenzene: Substitutes chlorine atoms instead of bromine, affecting the compound’s reactivity and applications.
Uniqueness: 1,4-Dibromo-2-ethylbenzene is unique due to the presence of both bromine atoms and an ethyl group, which influence its chemical behavior and make it suitable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
1,4-dibromo-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHJVVBCCMLFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596752 | |
| Record name | 1,4-Dibromo-2-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-53-8 | |
| Record name | 1,4-Dibromo-2-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,4-dibromo-2-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)





![1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B1319086.png)



![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)
